Ramipril EP Impurity C
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Overview
Description
Preparation Methods
The synthesis of Ramipril EP Impurity C involves multiple steps, including the use of high-performance liquid chromatography (HPLC) for purification . The synthetic route typically involves the reaction of specific reagents under controlled conditions to achieve the desired compound. Industrial production methods focus on optimizing yield and purity while adhering to regulatory guidelines .
Chemical Reactions Analysis
Ramipril EP Impurity C undergoes various chemical reactions, including hydrolysis and cyclization. Common reagents used in these reactions include methanol, acetonitrile, trifluoroacetic acid, and ammonia . The major products formed from these reactions are typically degradation products of Ramipril, such as Ramipril diacid and diketopiperazine .
Scientific Research Applications
Ramipril EP Impurity C is primarily used in analytical method development, method validation, and quality control applications for the production of Ramipril . It serves as a reference standard for ensuring the accuracy and consistency of pharmaceutical formulations. Additionally, it is used in scientific research to study the stability and degradation pathways of Ramipril .
Mechanism of Action
While Ramipril EP Impurity C itself does not have a direct therapeutic effect, it is structurally related to Ramipril, which inhibits the renin-angiotensin-aldosterone system (RAAS) by binding to and inhibiting ACE. This prevents the conversion of angiotensin I to angiotensin II, leading to reduced blood pressure and decreased cardiovascular risk .
Comparison with Similar Compounds
Ramipril EP Impurity C can be compared to other impurities and related compounds such as Ramipril impurities A, B, D, and E . Each of these compounds has unique structural features and degradation pathways. The uniqueness of this compound lies in its specific structural configuration and its role in the quality control of Ramipril .
Properties
IUPAC Name |
1-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFEBRIUVBHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.